molecular formula C13H18BBrO2 B6306410 2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1256781-59-5

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6306410
CAS No.: 1256781-59-5
M. Wt: 297.00 g/mol
InChI Key: NPJHHWWBXRBEPM-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in organic synthesis and medicinal chemistry. This compound is known for its utility in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules.

Mechanism of Action

Target of Action

Boronic esters, including this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions . They are known to interact with various organic compounds in these reactions .

Mode of Action

The compound interacts with its targets through a process known as Suzuki–Miyaura coupling . This reaction involves the cross-coupling of an organoboron compound (like our compound) with an organic halide or triflate using a palladium catalyst . The boron moiety in the compound can be converted into a broad range of functional groups .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in organic synthesis, leading to the formation of biaryl compounds . The downstream effects include the synthesis of various organic compounds with diverse structures and properties .

Pharmacokinetics

It’s important to note that boronic esters, including this compound, are generally stable and easy to purify . They are usually bench stable, which suggests good stability and potential bioavailability .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the synthesis of various organic compounds, which can have diverse applications in chemical and pharmaceutical industries .

Action Environment

The action of 2-Bromo-5-methylphenylboronic acid pinacol ester can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic pinacol esters, which is a key step in many reactions involving these compounds, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-bromo-5-methylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:

2-Bromo-5-methylphenylboronic acid+PinacolThis compound\text{2-Bromo-5-methylphenylboronic acid} + \text{Pinacol} \rightarrow \text{this compound} 2-Bromo-5-methylphenylboronic acid+Pinacol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent choice, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate, sodium hydroxide, or cesium carbonate

    Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)

    Temperature: Typically between 50°C to 100°C

Major Products

The major products of these reactions are biaryl compounds, which are essential building blocks in pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some key applications include:

    Chemistry: Used in the synthesis of complex organic molecules, including natural products and polymers.

    Biology: Employed in the development of bioactive molecules and probes for biological studies.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: Applied in the production of advanced materials, such as liquid crystals and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-5-methylphenyl)boronic acid
  • 2-(2-Bromo-5-methylphenyl)acetaldehyde
  • 2-(2-Bromo-5-methylphenyl)acetic acid

Uniqueness

Compared to its analogs, 2-(2-Bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane offers enhanced stability and reactivity in cross-coupling reactions due to the presence of the dioxaborolane moiety. This makes it a preferred choice in synthetic applications where high efficiency and selectivity are required.

Properties

IUPAC Name

2-(2-bromo-5-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-9-6-7-11(15)10(8-9)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPJHHWWBXRBEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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